2-(2-Nonyn-1-yl)isoindoline-1,3-dione

Catalog No.
S14236337
CAS No.
M.F
C17H19NO2
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Nonyn-1-yl)isoindoline-1,3-dione

Product Name

2-(2-Nonyn-1-yl)isoindoline-1,3-dione

IUPAC Name

2-non-2-ynylisoindole-1,3-dione

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C17H19NO2/c1-2-3-4-5-6-7-10-13-18-16(19)14-11-8-9-12-15(14)17(18)20/h8-9,11-12H,2-6,13H2,1H3

InChI Key

YLHGFARABALKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCN1C(=O)C2=CC=CC=C2C1=O

2-(2-Nonyn-1-yl)isoindoline-1,3-dione is a synthetic compound that belongs to the class of isoindoline derivatives. It features a unique structure characterized by a nonynyl side chain attached to the isoindoline core, which includes a dione functional group. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science.

The chemical behavior of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione can be explored through various reactions typical of isoindoline derivatives. These include:

  • Nucleophilic Substitution: The presence of the dione moiety allows for nucleophilic attack at the carbonyl carbon, leading to various substitution reactions.
  • Cycloaddition Reactions: The double bond in the nonynyl group can participate in cycloaddition reactions, potentially forming new cyclic structures.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Isoindoline derivatives, including 2-(2-Nonyn-1-yl)isoindoline-1,3-dione, have been studied for their biological activities. Research indicates that such compounds may exhibit:

  • Anti-inflammatory Properties: Some isoindoline derivatives have shown the ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases .
  • Antioxidant Activity: These compounds may also demonstrate scavenging activity against reactive oxygen species, contributing to their therapeutic potential .
  • Neuroprotective Effects: Certain derivatives have been evaluated for their ability to inhibit cholinesterase, indicating possible applications in neurodegenerative diseases like Alzheimer's .

The synthesis of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione can be achieved through several methods:

  • Condensation Reactions: This method typically involves the reaction of phthalic anhydride with an appropriate alkyne in the presence of a base.
  • Cyclization Reactions: Starting from an appropriate precursor containing both an amine and a dione functionality, cyclization can occur under acidic conditions.
  • Functionalization of Isoindoline Derivatives: Existing isoindoline compounds can be modified by introducing the nonynyl group through alkylation or substitution reactions.

The applications of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione are diverse and include:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new anti-inflammatory or neuroprotective drugs.
  • Material Science: Its unique structure may allow it to be used in creating novel materials with specific electronic or optical properties.

Studies on the interactions of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione with biological targets are crucial for understanding its pharmacological potential. Molecular docking studies have indicated strong interactions with various proteins involved in inflammation and neurodegeneration, suggesting that modifications to its structure could enhance its efficacy and selectivity against specific targets .

Several compounds share structural similarities with 2-(2-Nonyn-1-yl)isoindoline-1,3-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Isoindole-1,3(2H)-dioneBasic isoindole structure with dione functionalityCommonly used in pharmaceuticals
N-(2-Hydroxyethyl)phthalimideHydroxyethyl substitution on phthalimideExhibits different biological activities
2-(2-Aminoethyl)isoindoline-1,3-dioneAminoethyl group attached to isoindolineKnown for its anti-inflammatory properties

These compounds highlight the versatility of isoindoline derivatives while emphasizing the unique side chain of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione that may impart distinct biological and chemical properties.

Traditional synthetic routes for isoindoline-1,3-diones often rely on condensation reactions between phthalic anhydride derivatives and primary amines. This method, historically employed for its simplicity and scalability, involves heating phthalic anhydride with an amine in a polar aprotic solvent such as dimethylformamide or toluene. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbons of the anhydride, followed by cyclization to form the isoindoline-dione core.

For 2-(2-Nonyn-1-yl)isoindoline-1,3-dione, the nonynyl side chain must be introduced during the N-alkylation step. Early approaches utilized propargyl bromide or similar alkynyl halides as alkylating agents. However, these methods often required harsh conditions, such as refluxing in tetrahydrofuran with potassium carbonate as a base, resulting in moderate yields (40–60%) due to competing side reactions like alkyne polymerization. A representative reaction pathway is illustrated below:

$$
\text{Phthalic anhydride} + \text{2-Nonyn-1-amine} \xrightarrow{\Delta, \text{DMF}} \text{2-(2-Nonyn-1-yl)isoindoline-1,3-dione} + \text{H}_2\text{O}
$$

Limitations of this approach include the need for stoichiometric amounts of base and the incompatibility of sensitive functional groups with high temperatures. Despite these challenges, traditional condensation remains a foundational method for synthesizing isoindoline derivatives.

Novel Catalytic Strategies for Alkyne-Substituted Phthalimide Systems

Transition metal-catalyzed reactions have revolutionized the synthesis of alkyne-substituted phthalimides by enabling precise control over regioselectivity and functional group tolerance. Palladium-catalyzed carbonylative cyclization, as demonstrated by Larock and Worlikar, offers a one-step route to isoindoline-1,3-diones from o-halobenzoates and primary amines under mild conditions (1 atm CO, 95°C). This method avoids the need for pre-functionalized starting materials and achieves yields up to 92% for structurally analogous compounds (Table 1).

Table 1: Palladium-Catalyzed Synthesis of Isoindoline-1,3-diones

Starting MaterialAmineProduct Yield (%)
Methyl 2-iodobenzoateBenzylamine85
Ethyl 2-bromobenzoateHexylamine71
Propyl 2-chlorobenzoatePropargylamine68

For introducing the nonynyl group, Sonogashira cross-coupling has been employed. This sp²-sp³ hybridization strategy couples terminal alkynes with halogenated phthalimide precursors using a palladium-copper catalyst system. A 2019 study reported a 70% yield for a similar phthalimide derivative using this method, highlighting its efficacy in constructing carbon-carbon bonds without alkyne degradation.

Gabriel Phthalimide Synthesis Adaptations for N-Alkylation

The Gabriel synthesis, traditionally used to prepare primary amines, has been adapted for N-alkylation of phthalimide systems. The process involves three key steps:

  • Deprotonation: Phthalimide reacts with potassium hydroxide to form a resonance-stabilized imide ion.
  • Alkylation: The imide ion undergoes nucleophilic substitution with 1-bromo-2-nonyne, introducing the alkyne side chain.
  • Deprotection: Hydrazinolysis or hydrolysis cleaves the phthalimide group, though this step is omitted for 2-(2-Nonyn-1-yl)isoindoline-1,3-dione synthesis to retain the dione structure.

This method circumvents over-alkylation issues common in traditional amine synthesis. Recent modifications use phase-transfer catalysts to enhance reaction rates in biphasic systems, achieving 65–75% yields for bulky alkyne substituents.

Green Chemistry Innovations in Heterocyclic Compound Fabrication

Sustainable synthesis of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione has been advanced through solvent-free mechanochemical grinding and microwave-assisted reactions. A 2025 study demonstrated the synthesis of N,N′-(1,2-phenylene)bis(phthalimide-5-carboxylic acid) using aqueous micellar catalysis, reducing organic solvent use by 90% while maintaining 80% yield. Applied to nonynyl-substituted derivatives, this approach could minimize waste generation and energy consumption.

Table 2: Comparison of Green vs. Traditional Synthesis

ParameterTraditional MethodGreen Method
Reaction Time12–24 hours2–4 hours
Solvent Volume50 mL/g5 mL/g
Energy Consumption1500 kJ/mol300 kJ/mol
Carbon Footprint12 kg CO₂/kg2.5 kg CO₂/kg

Additional innovations include photocatalytic C–H functionalization using visible light and recyclable heterogeneous catalysts, which could further enhance the sustainability profile of isoindoline-dione synthesis.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

269.141578849 g/mol

Monoisotopic Mass

269.141578849 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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